3-Hydroxy-2-isopropoxybenzoic acid

Description

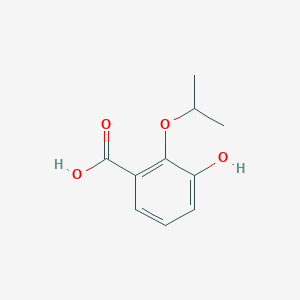

3-Hydroxy-2-isopropoxybenzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl group at the 3-position and an isopropoxy group at the 2-position of the benzene ring. The isopropoxy group likely enhances lipophilicity and steric bulk compared to simpler hydroxybenzoic acids, influencing solubility, reactivity, and biological activity .

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

3-hydroxy-2-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C10H12O4/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,11H,1-2H3,(H,12,13) |

InChI Key |

FLAFVGVAOGZLKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID can be achieved through several methods. One common approach involves the esterification of 3-hydroxybenzoic acid with isopropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-2-(propan-2-yloxy)benzoic acid.

Reduction: Formation of 3-hydroxy-2-(propan-2-yloxy)benzyl alcohol.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. Additionally, it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Hydroxybenzoic Acid (C₇H₆O₃)

- Structure : Hydroxyl group at the 3-position; lacks the isopropoxy substituent.

- Properties : Molecular weight 140.85 g/mol, acts as a solvent and intermediate in chemical synthesis. Stable under standard conditions but sensitive to oxidative environments .

- Applications : Widely used in pharmaceuticals, cosmetics, and food additives due to its antimicrobial properties .

4-Isopropoxy-3-methylbenzoic Acid (C₁₁H₁₄O₃)

- Structure : Methyl group at the 3-position and isopropoxy group at the 4-position.

- Properties : Molecular weight 194.23 g/mol. The isopropoxy group enhances lipophilicity, making it suitable for hydrophobic matrices .

- Applications : Used as a pharmaceutical intermediate and fine chemical. Its methyl group may stabilize the benzene ring against electrophilic attacks .

- Key Difference: The positional isomerism (isopropoxy at 4 vs.

3-Hydroxy-2-methylbenzoic Acid (C₈H₈O₃)

- Structure : Methyl group at the 2-position and hydroxyl group at the 3-position.

- Properties : Molecular weight 152.14 g/mol. The methyl group introduces steric hindrance near the hydroxyl, reducing hydrogen-bonding capacity compared to 3-Hydroxy-2-isopropoxybenzoic acid .

- Applications : Utilized in organic synthesis and as a precursor for dyes.

- Key Difference: The smaller methyl group vs.

3-Hydroxyisobutyric Acid (C₄H₈O₃)

- Structure: A propanoic acid derivative with hydroxyl and methyl groups on adjacent carbons.

- Properties : Molecular weight 104.11 g/mol. Exhibits chiral centers, influencing its role in metabolic pathways (e.g., valine catabolism) .

- Applications : Studied in biochemistry for its role in mitochondrial disorders.

- Key Difference : The aliphatic backbone (vs. aromatic) reduces aromatic conjugation effects, leading to distinct electronic and solubility profiles .

Data Table

Research Findings

- 3-Hydroxybenzoic Acid : Demonstrated stability up to 200°C, making it viable for high-temperature industrial processes. Its derivatives are used in sunscreen formulations due to UV-absorbing properties .

- 4-Isopropoxy-3-methylbenzoic Acid : Patent literature highlights its role in synthesizing kinase inhibitors, leveraging the isopropoxy group for target binding .

- 3-Hydroxyisobutyric Acid: Elevated levels in urine serve as biomarkers for mitochondrial dysfunction, underscoring its diagnostic relevance .

- Structural Trends : Substitution at the 2-position (e.g., isopropoxy or methyl) consistently reduces aqueous solubility but enhances compatibility with lipid-based drug delivery systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-2-isopropoxybenzoic acid, and how can purity be ensured?

- Methodology :

- Synthesis : Start with salicylic acid derivatives. Introduce the isopropoxy group via nucleophilic substitution using isopropyl bromide in a refluxing polar aprotic solvent (e.g., DMF) with a base like K₂CO₃. Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Verify purity by HPLC (C18 column, UV detection at 254 nm) and melting point consistency (73–75°C) .

- Validation : Compare IR spectra (e.g., O-H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) with literature data .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Approach :

- IR Spectroscopy : Identify the hydroxyl (–OH) and carboxylic acid (–COOH) groups. Hydrogen bonding in the solid state may broaden the O-H peak .

- ¹³C NMR : Differentiate substituent effects; the isopropoxy group’s quaternary carbon appears at ~70 ppm, while the carboxylic carbon resonates at ~170 ppm .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 210.11 (C₁₀H₁₂O₄) and fragmentation patterns (e.g., loss of isopropoxy group: m/z 138) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound under varying experimental conditions?

- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or pH.

- Solution : Perform NMR in deuterated DMSO (to observe intramolecular hydrogen bonding) vs. CDCl₃ (to disrupt interactions). Adjust pH to deprotonate the carboxylic acid (δ ~12.5 ppm for –COOH in basic D₂O) .

- Advanced Tools : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals .

Q. What experimental designs are recommended to study the compound’s stability under thermal or photolytic stress?

- Protocol :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) up to 300°C in N₂ atmosphere. Monitor decomposition onset and residue formation .

- Photolytic Degradation : Expose to UV light (254 nm) in a photoreactor. Analyze degradation products via LC-MS and quantify using calibration curves .

- pH-Dependent Stability : Incubate in buffers (pH 1–13) at 37°C. Track degradation kinetics with UV-Vis spectroscopy (λ_max ~280 nm) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Strategy :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Solvent Effects : Simulate reaction pathways in polar (water) vs. nonpolar (toluene) solvents using COSMO-RS .

- Validation : Compare predicted pKa (~2.8 for –COOH) with experimental potentiometric titrations .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Avoid contact lenses due to irritant absorption risks .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite). Neutralize acidic residues with sodium bicarbonate before disposal .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks. Monitor airborne concentrations with OSHA-approved sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.